![molecular formula C17H11Cl4N3O3 B2477971 (2,6-Dichloropyridin-4-yl)methyl N-[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbamate CAS No. 261622-75-7](/img/structure/B2477971.png)
(2,6-Dichloropyridin-4-yl)methyl N-[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2,6-Dichloropyridin-4-yl)methyl N-[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbamate” is a chemical compound with the CAS Number: 261622-75-7 . It has a molecular weight of 447.1 and its IUPAC name is (2,6-dichloro-4-pyridinyl)methyl 3- (2,6-dichlorophenyl)-5-methyl-4-isoxazolylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H11Cl4N3O3/c1-8-15 (16 (24-27-8)14-10 (18)3-2-4-11 (14)19)23-17 (25)26-7-9-5-12 (20)22-13 (21)6-9/h2-6H,7H2,1H3, (H,23,25) . This code provides a standard way to encode the compound’s structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . The specific melting point, boiling point, and density are not mentioned in the search results.科学的研究の応用
Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles
A study by Bylund et al. (2012) explored the formation of reactive metabolites from phenyl methyl-isoxazole derivatives, noting the high reactivity of these compounds, which could be relevant for the compound . They proposed a mechanism of bioactivation and suggested strategies to reduce the risk of toxicity associated with these metabolites (Bylund et al., 2012).
Synthesis of Novel Paramagnetic Materials
Castellanos et al. (2008) discussed the synthesis of novel paramagnetic materials using derivatives similar to the compound . This research highlights the potential use of such compounds in creating new materials with unique magnetic properties (Castellanos et al., 2008).
Antimicrobial and Larvicidal Activities
Rajanarendar et al. (2010) synthesized and tested compounds similar to the compound for their antibacterial, antifungal, and mosquito larvicidal activities. This indicates the potential of such compounds in medical and environmental applications (Rajanarendar et al., 2010).
Discovery of Src Kinase Inhibitors for Anti-Tumor Activity
Noronha et al. (2007) identified compounds including those similar to the compound as potent Src kinase inhibitors with potential anti-tumor activity in both human tumor cell lines and animal models, suggesting a role in cancer therapy (Noronha et al., 2007).
Anticancer and Antimicrobial Agents
Katariya et al. (2021) explored the synthesis of compounds incorporating elements similar to the compound for their anticancer and antimicrobial activities. This research underlines the potential pharmaceutical applications of these compounds (Katariya et al., 2021).
Chemical Oxidation Studies
Adolphe-Pierre et al. (1998) studied the chemical oxidation of compounds with structures akin to the compound , providing insights into their chemical reactivity which could be useful in various chemical processes (Adolphe-Pierre et al., 1998).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P261;P271;P280, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
(2,6-dichloropyridin-4-yl)methyl N-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl4N3O3/c1-8-15(16(24-27-8)14-10(18)3-2-4-11(14)19)23-17(25)26-7-9-5-12(20)22-13(21)6-9/h2-6H,7H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESKAWJMZUOGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)NC(=O)OCC3=CC(=NC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2477888.png)
![4-[(4-Chlorophenyl)sulfonyl]-8-(4-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2477889.png)
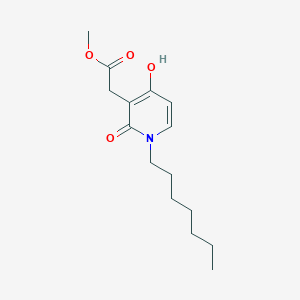
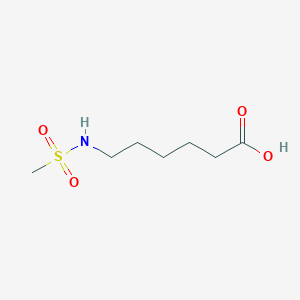
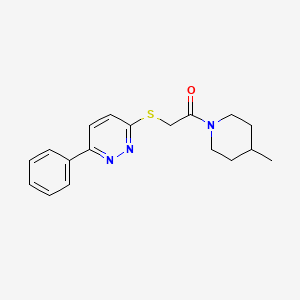
![N-(4-methoxyphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2477896.png)
![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2477898.png)
![5-[(4-methylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2477899.png)
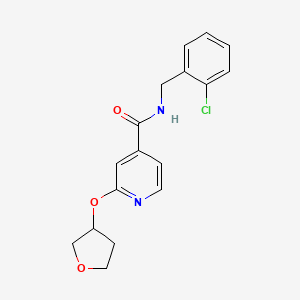
![2-[(4-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one](/img/structure/B2477904.png)
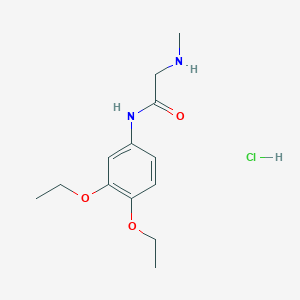

![2-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-fluorobenzamide](/img/structure/B2477907.png)
![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]prop-2-enamide](/img/structure/B2477911.png)